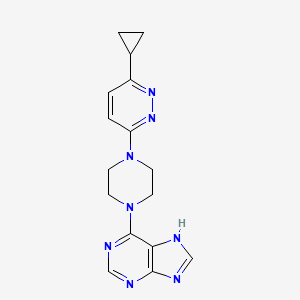

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Description

Properties

IUPAC Name |

6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8/c1-2-11(1)12-3-4-13(22-21-12)23-5-7-24(8-6-23)16-14-15(18-9-17-14)19-10-20-16/h3-4,9-11H,1-2,5-8H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTOSGOYBBBHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the reaction of 3-bromo-6-(cyclopropyl)pyridine with 4-formylphenylboronic acid in the presence of palladium(II) acetate and tripotassium phosphate as catalysts.

Coupling with Piperazine: The cyclopropylpyridazinyl intermediate is then coupled with piperazine under suitable conditions to form the desired intermediate.

Formation of the Final Product: The final step involves the reaction of the intermediate with a purine derivative under appropriate conditions to yield 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis and Building Blocks

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its structural features allow for the modification and creation of derivatives that can exhibit varied chemical properties.

| Synthesis Route | Key Steps |

|---|---|

| Formation of Cyclopropylpyridazinyl Intermediate | Reaction of 3-bromo-6-(cyclopropyl)pyridine with 4-formylphenylboronic acid using palladium(II) acetate as catalyst. |

| Coupling with Piperazine | The intermediate is reacted with piperazine under controlled conditions. |

| Final Product Formation | Reaction with a purine derivative to yield the target compound. |

Catalytic Applications

The compound may also be explored for its potential use as a catalyst in various industrial processes, facilitating reactions due to its unique electronic properties derived from its purine structure.

Pharmacological Potential

Research indicates that 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine exhibits promising biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial for drug development.

- Receptor Binding : Its interaction with biological receptors can lead to various therapeutic effects.

Therapeutic Investigations

The compound is being investigated for its potential therapeutic effects, including:

- Anticancer Activity : Studies suggest it may have properties that inhibit cancer cell proliferation.

- Antimicrobial Effects : The compound has shown promise in combating bacterial infections.

- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory pathways.

| Therapeutic Area | Potential Effects |

|---|---|

| Cancer Treatment | Inhibition of tumor growth |

| Antimicrobial | Bacterial inhibition |

| Inflammation | Reduction of inflammatory markers |

Enzyme Inhibition Studies

A study demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer progression, showcasing its potential as an anticancer agent .

Antimicrobial Activity

Research published in peer-reviewed journals highlighted the antimicrobial efficacy of similar purine derivatives against various pathogens, indicating that this compound could share comparable effects .

Anti-inflammatory Research

In experimental models, compounds structurally related to 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine were found to exhibit significant anti-inflammatory activity, suggesting that this compound could be developed for treating inflammatory diseases .

Material Development

Due to its unique chemical structure, the compound may find applications in the development of new materials or as additives in various industrial processes.

Catalysis

Its role as a catalyst could facilitate reactions in synthetic organic chemistry, thereby enhancing efficiency and selectivity in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The 6-piperazin-1-yl-9H-purine backbone is common among analogs, but substituents on the piperazine ring dictate key physicochemical and pharmacological properties. Below is a comparison of notable derivatives:

Key Observations :

- Acyl vs. Sulfonyl Groups : Acylated derivatives (e.g., tetrahydro-2H-pyran-4-ylacetyl in ) often exhibit lower melting points (73–75°C) compared to sulfonylated analogs (180–183°C), likely due to differences in hydrogen bonding and crystallinity .

- Pyridazine vs. Pyrimidine : The pyridazine core in the target compound (two adjacent nitrogen atoms) may engage in distinct hydrogen-bonding interactions compared to pyrimidine-based analogs (nitrogens at positions 1 and 3), affecting target selectivity .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related analogs:

- Antimicrobial Activity : Derivatives like 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine exhibit antimycobacterial and antifungal activity, suggesting the purine-piperazine scaffold's versatility in antimicrobial design .

- Sulfonyl Derivatives : Compounds with sulfonyl groups (e.g., 6-{4-[(2-methoxyethyl)sulfonyl]piperazin-1-yl}-9H-purine) demonstrate high metabolic stability, a desirable trait for drug candidates .

Biological Activity

6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine is a complex organic compound belonging to the purine class. Its unique structure, featuring a cyclopropylpyridazinyl group attached to a piperazine ring and further connected to a purine scaffold, has generated interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, reviewing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine can be represented as follows:

This structure indicates the presence of multiple functional groups that may interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Demonstrates activity against certain bacterial strains. |

| Anti-inflammatory | Reduces inflammatory responses in vitro and in vivo models. |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .

- Antimicrobial Properties : Research indicated that 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell wall synthesis .

- Neuroprotective Effects : In a neuropharmacological study, the compound demonstrated protective effects against neurotoxicity induced by glutamate in neuronal cultures. The findings suggested its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

When compared to other purine derivatives, 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine exhibits unique properties due to its cyclopropyl and pyridazine moieties. These features may enhance its binding affinity and selectivity towards specific biological targets.

| Compound | Notable Features | Biological Activity |

|---|---|---|

| Adenine | Natural purine base | Nucleotide function |

| Guanine | Another natural purine base | Nucleotide function |

| 6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine | Unique cyclopropyl and pyridazine groups | Anticancer, antimicrobial, neuroprotective |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous purine-piperazine derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement of a chloro-substituted purine intermediate with a functionalized piperazine . Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., NMP, THF) improve solubility of intermediates .

- Temperature control : Heating at 80–85°C for 20 hours ensures complete substitution .

- Purification : Flash chromatography with gradients of MeOH/EtOAc/hexanes yields >95% purity .

Q. How is the structural integrity of the compound validated during synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign signals for the purine core (e.g., δ 8.40–8.43 ppm for purine H-8) and piperazine protons (δ 3.3–4.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 521–587 [M+1] for analogs) .

- HPLC : Monitor purity (>99% at retention times ~20–24 minutes) using reverse-phase C18 columns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize:

- Receptor binding assays : Screen against cannabinoid (CB1/CB2) or adenosine receptors via competitive displacement using radiolabeled ligands (e.g., [³H]-CP55,940) .

- Functional activity : Measure cAMP modulation in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Variable substituents : Modify the cyclopropyl group on pyridazine (e.g., replace with trifluoroacetyl or sulfonyl groups) and assess changes in receptor affinity .

- Piperazine modifications : Introduce carboxamide or sulfonyl moieties to enhance metabolic stability (e.g., compound 51 with N-cyclopentylcarboxamide showed improved pharmacokinetics) .

- Data analysis : Compare IC₅₀ values and ligand efficiency metrics (LE, LLE) across analogs .

Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting receptor binding results)?

- Methodological Answer :

- Orthogonal assays : Validate binding data using SPR (surface plasmon resonance) and fluorescence polarization to rule out assay artifacts .

- Metabolic stability testing : Incubate with liver microsomes to determine if rapid degradation skews activity .

- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to identify off-target interactions .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

- Forced degradation : Use oxidative (H₂O₂), thermal (40–60°C), and hydrolytic conditions to identify labile sites .

Q. What computational strategies predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.